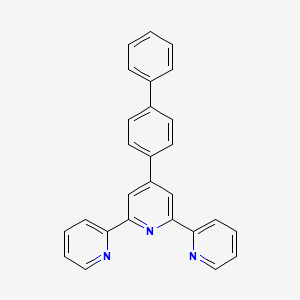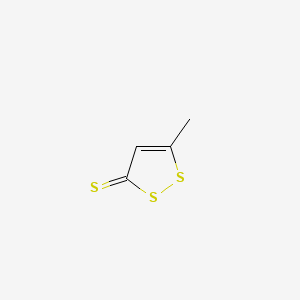
4-(4-phenylphenyl)-2,6-dipyridin-2-ylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4’-(4-Biphenylyl)-2,2’:6’,2’'-terpyridine is an organic compound that belongs to the class of terpyridines It is characterized by the presence of a biphenyl group attached to a terpyridine core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’-(4-Biphenylyl)-2,2’:6’,2’'-terpyridine typically involves the following steps:
Suzuki Coupling Reaction: The initial step involves the Suzuki coupling of 4-bromobiphenyl with 2,2’:6’,2’‘-terpyridine-4’-boronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in a solvent like toluene or ethanol under reflux conditions.
Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods: While specific industrial production methods for 4’-(4-Biphenylyl)-2,2’:6’,2’'-terpyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions: 4’-(4-Biphenylyl)-2,2’:6’,2’'-terpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert certain functional groups to their corresponding reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Electrophilic substitution using halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of biphenyl-4-carboxylic acid derivatives.
Reduction: Formation of biphenyl-4-ylmethanol derivatives.
Substitution: Formation of halogenated biphenyl derivatives.
科学的研究の応用
4’-(4-Biphenylyl)-2,2’:6’,2’'-terpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique electronic and photophysical properties.
Materials Science: The compound is employed in the design of organic semiconductors and light-emitting materials for optoelectronic devices.
Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological macromolecules.
Industry: It is used in the development of advanced materials with specific functionalities, such as sensors and catalysts.
作用機序
The mechanism of action of 4’-(4-Biphenylyl)-2,2’:6’,2’'-terpyridine involves its ability to coordinate with metal ions through the nitrogen atoms of the terpyridine moiety. This coordination can lead to the formation of stable metal complexes that exhibit unique electronic, magnetic, and catalytic properties. The biphenyl group enhances the compound’s ability to interact with various substrates, making it a versatile ligand in coordination chemistry.
類似化合物との比較
2,2’6’,2’'-Terpyridine: A parent compound with similar coordination properties but lacking the biphenyl group.
4,4’-Bipyridine: Another bipyridine derivative with different electronic properties due to the absence of the terpyridine core.
5,5’‘-Bis(4-biphenylyl)-2,2’5’,2’'-terthiophene: A related compound with a thiophene core instead of a terpyridine core.
Uniqueness: 4’-(4-Biphenylyl)-2,2’:6’,2’'-terpyridine is unique due to the combination of the biphenyl and terpyridine moieties, which imparts distinct electronic and steric properties. This makes it a valuable ligand for the synthesis of metal complexes with tailored properties for specific applications.
特性
分子式 |
C27H19N3 |
|---|---|
分子量 |
385.5 g/mol |
IUPAC名 |
4-(4-phenylphenyl)-2,6-dipyridin-2-ylpyridine |
InChI |
InChI=1S/C27H19N3/c1-2-8-20(9-3-1)21-12-14-22(15-13-21)23-18-26(24-10-4-6-16-28-24)30-27(19-23)25-11-5-7-17-29-25/h1-19H |
InChIキー |
KASNEZRELMXILE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=NC(=C3)C4=CC=CC=N4)C5=CC=CC=N5 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![7-(Trifluoromethyl)benzo[b]thiophene](/img/structure/B8751048.png)


![1-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one](/img/structure/B8751084.png)
![Pyridine, 4-[(3-methoxyphenyl)methyl]-](/img/structure/B8751088.png)



